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Compound of Interest

Compound Name: 4-Methylenepiperidine

Cat. No.: B3104435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methylenepiperidine hydrochloride (CAS No: 144230-50-2), a key intermediate in the

synthesis of various pharmaceutical compounds, notably the antifungal agent Efinaconazole.[1]

This document compiles available spectroscopic information, presents detailed experimental

methodologies for acquiring such data, and offers visualizations to elucidate the analytical

workflow.

Chemical Structure and Properties
Chemical Name: 4-Methylenepiperidine hydrochloride

Molecular Formula: C₆H₁₂ClN[2]

Molecular Weight: 133.62 g/mol [2]

Appearance: White to off-white solid

Spectroscopic Data
A thorough analysis of publicly available data reveals limited experimental spectra for 4-
Methylenepiperidine hydrochloride. The following tables summarize the available and

predicted spectroscopic information.
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¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating

the structure of organic molecules. Based on a patent disclosure, the following ¹H NMR data

has been reported for 4-Methylenepiperidine hydrochloride.[3]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

9.70 Broad Singlet 1H - N-H (amine salt)

4.89 Singlet 2H -
=CH₂ (exocyclic

methylene)

3.22 Triplet 4H 6.1
C2-H and C6-H

(piperidine ring)

2.58 Triplet 4H 6.1
C3-H and C5-H

(piperidine ring)

Note: The broadness of the N-H signal is characteristic of amine salts due to quadrupole

broadening and chemical exchange.

¹³C NMR Spectroscopy
Experimental ¹³C NMR data for 4-Methylenepiperidine hydrochloride is not readily available in

the public domain. However, based on the known structure, the following chemical shifts can

be predicted.

Predicted Chemical Shift (δ) ppm Carbon Atom Assignment

~140-150 C4 (quaternary, =C)

~105-115 =CH₂ (exocyclic methylene)

~45-55 C2 and C6 (piperidine ring)

~30-40 C3 and C5 (piperidine ring)
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Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy
Publicly accessible, complete experimental IR spectra for 4-Methylenepiperidine
hydrochloride are currently unavailable. For a related compound, 1-Acetyl-4-
methylenepiperidine, an IR absorption at 1730 cm⁻¹ is reported, corresponding to the

carbonyl stretch.[1] For the hydrochloride salt, the following characteristic absorption bands are

expected.

Wavenumber (cm⁻¹) Functional Group Vibration

~3000-2700 N-H stretch (secondary amine salt)

~2950-2850 C-H stretch (aliphatic)

~1650 C=C stretch (alkene)

~1600-1500 N-H bend (secondary amine salt)

~890 =CH₂ out-of-plane bend

Disclaimer: These are expected absorption ranges and require experimental verification.

Mass Spectrometry (MS)
While experimental mass spectra are not publicly available, predicted mass-to-charge ratios

(m/z) for various adducts of the free base (4-Methylenepiperidine) can be calculated. The free

base has a molecular weight of 97.16 g/mol .

Adduct Ion Predicted m/z

[M+H]⁺ 98.09

[M+Na]⁺ 120.08

[M+K]⁺ 136.05

Note: M refers to the molecular ion of the free base, 4-Methylenepiperidine.
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Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 4-Methylenepiperidine hydrochloride.

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O,

Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube. The choice of solvent is

critical as the N-H proton signal may exchange with protic solvents.

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable

internal standard for the chosen solvent, if not already present in the solvent.

¹H NMR Acquisition Parameters (Example):

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example):

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
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Spectral Width: 0-200 ppm.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the reference standard.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Methylenepiperidine hydrochloride with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands (peaks) in the spectrum.

Correlate the wavenumbers of these bands to specific functional group vibrations (e.g., N-H

stretch, C=C stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of 4-Methylenepiperidine hydrochloride in a suitable solvent (e.g.,

methanol or acetonitrile/water mixture). The concentration should be in the range of 1-10

µg/mL.

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition (ESI-MS Example):

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-

300).

Capillary Voltage: Optimize for maximum signal intensity (e.g., 3-4 kV).

Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ for the free base).
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Analyze the isotopic pattern to confirm the elemental composition.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis for 4-
Methylenepiperidine hydrochloride.
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Caption: Experimental workflow for the spectroscopic analysis of 4-Methylenepiperidine
hydrochloride.

This guide serves as a foundational resource for researchers working with 4-
Methylenepiperidine hydrochloride. While a complete set of experimental spectroscopic data

is not yet publicly available, the information and protocols provided herein offer a robust

framework for the characterization of this important pharmaceutical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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